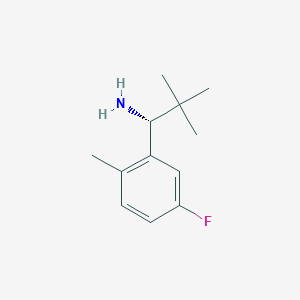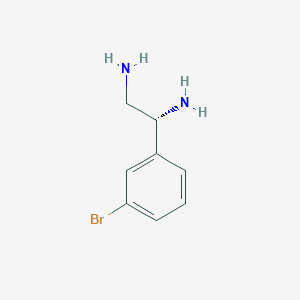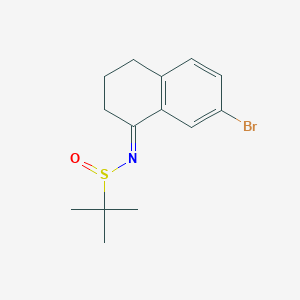![molecular formula C7H3F3IN3 B13038680 3-Iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13038680.png)
3-Iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that contains both iodine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine typically involves the introduction of iodine and trifluoromethyl groups into a pyrazolo[4,3-b]pyridine scaffold. One common method involves the use of trifluoromethylation reagents and iodination agents under controlled conditions. For example, the trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst. The iodination step can be carried out using iodine or iodinating agents like N-iodosuccinimide (NIS) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation and vapor-phase reactions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[4,3-b]pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyridine: A related compound with similar trifluoromethyl functionality but lacking the iodine atom.
6-Iodo-1H-pyrazolo[4,3-b]pyridine: Similar structure but without the trifluoromethyl group.
3-Iodo-1H-pyrazolo[4,3-b]pyridine: Lacks the trifluoromethyl group but retains the iodine atom.
Uniqueness
3-Iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H3F3IN3 |
|---|---|
Molecular Weight |
313.02 g/mol |
IUPAC Name |
3-iodo-6-(trifluoromethyl)-2H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C7H3F3IN3/c8-7(9,10)3-1-4-5(12-2-3)6(11)14-13-4/h1-2H,(H,13,14) |
InChI Key |
SEQPXFPQCHWIRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C(NN=C21)I)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![6',7'-Dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]](/img/structure/B13038636.png)


![1-(2,2-Difluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13038661.png)


